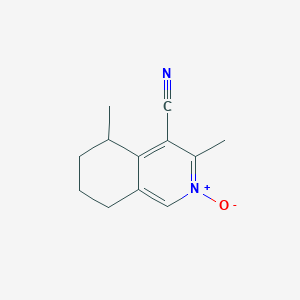

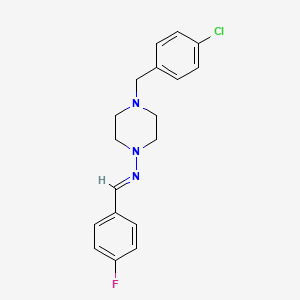

![molecular formula C18H17ClN2O3 B5513950 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)

2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves condensation reactions, where an isocyanato compound is reacted with an amine in the presence of suitable catalysts and conditions. For example, Ji et al. (2018) synthesized a related compound by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The crystal structure of similar compounds reveals a monoclinic system with specific space group details, indicating the molecular arrangement and geometry crucial for understanding the compound's interactions and biological activities. For instance, Lu et al. (2017) described the crystal structure of a comparable compound, providing insights into its molecular geometry (Lu et al., 2017).

Chemical Reactions and Properties

Benzamides, including 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, can undergo various chemical reactions, such as hydrolysis, amidation, and substitution, which alter their chemical properties and biological activities. Kato et al. (1991) explored the synthesis and structure-activity relationships of related benzamide compounds, highlighting the significance of substituents on the benzyl group in enhancing activity (Kato et al., 1991).

科学研究应用

抗肿瘤活性

结构与"2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide"相似的化合物对A549和BGC-823癌细胞系增殖表现出显著的抑制能力。这种合成和晶体结构的确定突出了此类化合物潜在的抗肿瘤应用 (Ji et al., 2018).

抗真菌和抗菌活性

N-苯甲酰-N'-二烷基硫脲衍生物及其Co(III)配合物(包括带有吗啉基的化合物)已被合成和表征,显示出对导致重要植物病害的主要病原体的抗真菌活性 (Weiqun et al., 2005)。另一项研究发现新型的4-联苯-4-(2H)-酞嗪-1-酮衍生物具有预期的抗菌活性,突出了这些化合物在对抗微生物感染方面的多功能性 (Abubshait et al., 2011).

抗抑郁活性

化合物4-氯-N-(3-吗啉丙基)苯甲酰胺(也称为befol),一种原创的国产抗抑郁药,说明了吗啉基-苯甲酰胺衍生物在治疗抑郁症方面的潜力。本研究概述了合成过程,并提出了提高效率的改进建议 (Donskaya et al., 2004).

胃促动力活性

对N-(4-氨基-5-氯-2-甲氧基苯基)-4-苄基-2-吗啉乙酰胺和相关化合物的研究揭示了有效的胃促动力活性。这些发现表明此类化合物在增强胃肠道动力方面的作用,这对于涉及胃排空减少的疾病是有益的 (Kalo et al., 1995).

烯胺酮抗惊厥活性

一系列新型烯胺酮,由环状β-二羰基前体合成并与吗啉和其他胺缩合,显示出有效的抗惊厥活性,神经毒性最小。这表明此类化合物在治疗癫痫方面的治疗潜力 (Edafiogho et al., 1992).

属性

IUPAC Name |

2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-14-7-5-13(6-8-14)18(23)21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZHMFYOJXQWRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

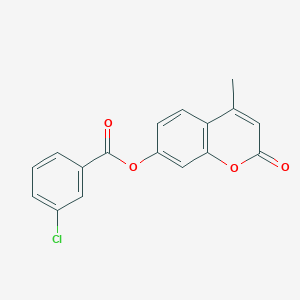

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)

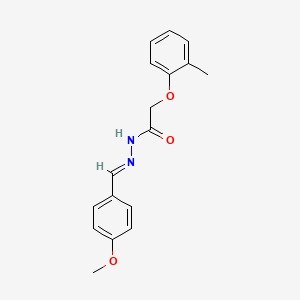

![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)

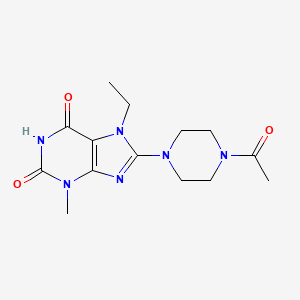

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)